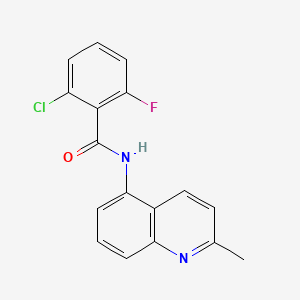
N-(4-(2-Morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a morpholino group, a phenyl ring, and a cyclohex-3-enecarboxamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. Studying these conditions is crucial for optimizing its therapeutic use.
Its indole scaffold hints at promising biological activities, making it an intriguing subject for investigation . 🌱🔬
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Morpholino Group: The morpholino group can be synthesized by reacting morpholine with chloroacetyl chloride to form 4-(chloroacetyl)morpholine.
Coupling with the Phenyl Ring: The phenyl ring is then coupled with the morpholino group using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Introduction of the Cyclohex-3-enecarboxamide Moiety: The cyclohex-3-enecarboxamide moiety is introduced through a reaction with cyclohex-3-enecarboxylic acid chloride and the phenyl-morpholino intermediate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether or methanol.
Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the phenyl ring or the morpholino group.
Vergleich Mit ähnlichen Verbindungen
N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide
These compounds share the morpholino group and phenyl ring but differ in their carboxamide or sulfonamide moieties, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(21-10-12-24-13-11-21)14-15-6-8-17(9-7-15)20-19(23)16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIMHXZJVNDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2556331.png)


![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)


![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
![2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2556344.png)
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
